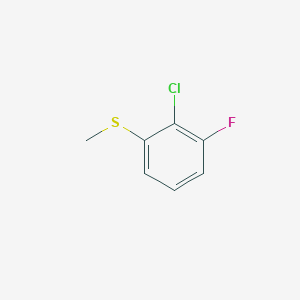

(2-Chloro-3-fluorophenyl)(methyl)sulfane

Description

Significance of Aryl Sulfanes in Organic Synthesis and Materials Science

Aryl sulfanes, also known as aryl thioethers, are organosulfur compounds that play a crucial role in various facets of chemical science. nih.gov In organic synthesis, the sulfide (B99878) linkage is a versatile functional group that can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which are themselves important intermediates and pharmacophores. researchgate.net The carbon-sulfur bond can be formed through various methods, including the coupling of aryl halides with thiols, offering a reliable route to a diverse range of molecules. nih.govacs.org

Beyond their role as synthetic intermediates, aryl sulfanes are integral components in the development of advanced materials. Sulfur-containing polymers, such as aryl polythioethers, often exhibit enhanced thermal stability and refractive indices compared to their polyether counterparts. nih.gov The unique electronic properties of the sulfur atom also make aryl sulfanes valuable in the design of organic conductors and semiconductors.

Unique Chemical Landscape of Halogenated Aromatic Systems

The incorporation of halogen atoms into an aromatic ring system dramatically alters its chemical properties. Halogens are electronegative atoms that exert a strong inductive electron-withdrawing effect, while also participating in resonance through their lone pairs. This dual electronic nature influences the reactivity of the aromatic ring, often directing electrophilic aromatic substitution to specific positions. libretexts.org

Furthermore, halogenated aromatic compounds are known for their diverse applications, including their use as flame retardants, plasticizers, and biocides. chemsec.org However, their persistence and potential environmental impact are also important considerations in their application. chemsec.org

Specific Academic Relevance of (2-Chloro-3-fluorophenyl)(methyl)sulfane in Chemical Science

This compound serves as a valuable model compound for studying the interplay of multiple halogen substituents on the reactivity of an aryl sulfane. The presence of a chlorine atom ortho to the methylthio group and a fluorine atom meta to it presents a unique substitution pattern that can influence the compound's conformational preferences and its behavior in chemical reactions.

This specific arrangement of substituents makes it a target of interest for researchers exploring new synthetic methodologies. For instance, the development of novel cross-coupling reactions or functionalization strategies can be tested on substrates like this compound to assess the tolerance of the reaction to the presence of both chloro and fluoro substituents. The distinct electronic and steric environment of the aromatic ring can also be exploited to achieve regioselective transformations.

Scope and Objectives of Research on Substituted Aryl Methyl Sulfanes

Research on substituted aryl methyl sulfanes, including this compound, is driven by several key objectives:

Development of Novel Synthetic Methods: A primary goal is to devise efficient and selective methods for the synthesis of these compounds. This includes exploring new catalysts and reaction conditions for C-S bond formation and the introduction of various substituents onto the aromatic ring.

Investigation of Structure-Property Relationships: Researchers aim to understand how the nature and position of substituents on the aryl ring influence the physical, chemical, and biological properties of the molecule. This knowledge is crucial for the rational design of new materials and therapeutic agents.

Exploration of Reactivity and Mechanistic Studies: A detailed understanding of the reactivity of substituted aryl methyl sulfanes is essential for their application as building blocks in organic synthesis. This involves studying their behavior in various chemical transformations and elucidating the underlying reaction mechanisms.

Applications in Materials Science and Medicinal Chemistry: A long-term objective is to harness the unique properties of these compounds for practical applications. This includes their incorporation into functional polymers, their use as ligands in catalysis, and their evaluation as potential drug candidates.

The following table provides a summary of key properties and identifiers for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Not available | C7H6ClFS | 176.64 g/mol |

| 2-Chloro-3-fluoroaniline | 368-83-2 | C6H5ClFN | 145.56 g/mol |

| 1-Chloro-2-fluoro-3-iodobenzene | 202865-67-8 | C6H3ClFI | 256.44 g/mol |

This table is generated based on available chemical information and may not be exhaustive.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFS |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

2-chloro-1-fluoro-3-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

InChI Key |

WWCCHPZXYRTNTA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1Cl)F |

Origin of Product |

United States |

Mechanistic Insights and Reactivity Profiles of 2 Chloro 3 Fluorophenyl Methyl Sulfane

Elucidation of Reaction Mechanisms for C-S Bond Transformations

The cleavage and formation of the carbon-sulfur (C-S) bond are fundamental processes in the chemical manipulation of (2-Chloro-3-fluorophenyl)(methyl)sulfane. Understanding the mechanisms governing these transformations is crucial for controlling reaction outcomes and designing efficient synthetic protocols.

The rate-determining step is the kinetic bottleneck of a chemical reaction, and its identification is a key aspect of mechanistic elucidation. For C-S bond transformations involving this compound, kinetic studies are instrumental. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, analogous systems suggest that the rate-determining step can vary depending on the reaction conditions and the nature of the reactants.

In many transition-metal-catalyzed cross-coupling reactions, which are a common method for forming C-S bonds, the rate-determining step is often the oxidative addition of the aryl halide to the metal center or the reductive elimination of the final product. For this compound, the presence of two different halogen atoms complicates this analysis, as the relative rates of oxidative addition at the C-Cl and C-F bonds would need to be considered.

To illustrate the concept, consider a hypothetical palladium-catalyzed thiolation reaction. The rate law for such a reaction often takes the form:

Rate = k[Pd catalyst][Aryl Halide][Thiolating Agent]

The reaction order with respect to each component provides clues to the composition of the transition state in the slowest step of the reaction.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction

| Experiment | [[this compound]] (M) | [Thiolating Agent] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This interactive table demonstrates how changes in reactant concentrations can affect the reaction rate, helping to determine the rate law and identify the rate-determining step.

The direct observation and characterization of intermediates in a catalytic cycle provide invaluable evidence for a proposed reaction mechanism. In the context of C-S bond transformations of this compound, techniques such as in-situ NMR spectroscopy, X-ray crystallography of isolated intermediates, and mass spectrometry can be employed.

For instance, in a palladium-catalyzed process, one would expect to observe intermediates such as an oxidative addition complex, where the C-Cl bond of the starting material has added to the palladium center. Subsequent ligand exchange with the thiolating agent would form a palladium-thiolate complex, which would then undergo reductive elimination to yield the product and regenerate the active catalyst. The stability and reactivity of these intermediates are influenced by the electronic properties of the ligands on the metal and the substituents on the aryl ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would likely influence the electron density at the palladium center in these intermediates.

Reactivity of the Halogen Substituents (Chlorine and Fluorine) on the Phenyl Ring

The presence of both chlorine and fluorine on the aromatic ring of this compound introduces a fascinating element of differential reactivity. The positions of these halogens—chlorine at the ortho position and fluorine at the meta position relative to the methylthio group—further dictate their chemical behavior.

Generally, in nucleophilic aromatic substitution (SNAAr) reactions, the reactivity of halogens follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is typically the cleavage of the carbon-halogen bond. However, the position of the halogen and the nature of the activating group (in this case, the methylthio group, which is ortho, para-directing) are critical. The ortho-chlorine is more sterically hindered but is activated by the adjacent methylthio group. The meta-fluorine is less sterically hindered but is not in a position to be strongly activated by the methylthio group for SNAAr reactions.

In contrast, for reactions involving metal insertion, such as in the formation of Grignard reagents or in cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond due to its lower bond dissociation energy.

Table 2: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl (Aryl) | ~400 |

| C-F (Aryl) | ~540 |

This table highlights the significant difference in strength between the C-Cl and C-F bonds on an aromatic ring.

For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is activating. The chlorine at the ortho position is well-positioned for substitution by a strong nucleophile, provided that the conditions can overcome the steric hindrance. The meta-fluorine is less likely to undergo nucleophilic substitution under typical SNAAr conditions.

The "halogen dance" is a fascinating rearrangement reaction observed for halogenated aromatic compounds in the presence of a strong base. It involves the migration of a halogen atom to a different position on the aromatic ring via a series of deprotonation and reprotonation steps, often involving aryne intermediates.

While there are no specific studies on the halogen dance of this compound in the available literature, one could hypothesize that under strongly basic conditions, deprotonation could occur at the position between the chlorine and fluorine atoms. The subsequent elimination of a halide could lead to a benzyne (B1209423) intermediate, which could then be trapped by a nucleophile, leading to a rearranged product. The relative leaving group ability of chloride versus fluoride (B91410) would be a key factor in determining the outcome of such a reaction.

Chemical Transformations at the Sulfur Center

The sulfur atom in this compound, with its available lone pairs of electrons, is the primary site for a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex sulfur-containing molecules.

The oxidation of aryl sulfides is a common and predictable transformation that can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. iaea.org The reaction proceeds by the sequential addition of oxygen atoms to the sulfur center.

For this compound, initial oxidation yields (2-Chloro-3-fluorophenyl)(methyl)sulfoxide. Further oxidation of the sulfoxide produces (2-Chloro-3-fluorophenyl)(methyl)sulfone. The selectivity between the sulfoxide and sulfone is highly dependent on the choice of oxidizing agent and the reaction conditions, such as temperature and stoichiometry. orgsyn.org

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, it can be tuned to produce either sulfoxides or sulfones. wikipedia.org

Peroxy acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a powerful oxidant that typically leads to the formation of sulfones if used in excess.

Oxone®: A potassium salt (potassium peroxymonosulfate), which is an effective and often environmentally benign oxidizing agent for converting sulfides to sulfones. orgsyn.org

Sodium periodate (B1199274) (NaIO₄): A milder oxidant that is often used for the selective conversion of sulfides to sulfoxides.

The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring slightly deactivates the sulfur atom towards oxidation compared to unsubstituted thioanisole (B89551). However, controlled oxidation remains a feasible and important transformation.

| Oxidizing Agent | Stoichiometry (Sulfane:Oxidant) | Typical Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 1:1 | (2-Chloro-3-fluorophenyl)(methyl)sulfoxide |

| Hydrogen Peroxide (H₂O₂) | 1:2+ | (2-Chloro-3-fluorophenyl)(methyl)sulfone |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1:1 | (2-Chloro-3-fluorophenyl)(methyl)sulfoxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1:2+ | (2-Chloro-3-fluorophenyl)(methyl)sulfone |

| Oxone® | 1:2+ | (2-Chloro-3-fluorophenyl)(methyl)sulfone |

The sulfur atom of this compound possesses lone pairs of electrons, allowing it to function as a Lewis base and a ligand in coordination complexes with various transition metals. youtube.com Aryl sulfides are known to coordinate with metals like palladium, nickel, copper, and rhenium. mdpi.comcore.ac.uk

This coordination is a key step in many metal-catalyzed reactions, including cross-coupling reactions where C-S bonds are formed or cleaved. mdpi.comLigand exchange , or substitution, is a fundamental process in this chemistry, where the sulfane can either displace another ligand from a metal's coordination sphere or be displaced by a different ligand. organic-chemistry.orgacs.org

For instance, a nickel(0) complex could undergo oxidative addition with the C-S bond of an aryl sulfide (B99878). The resulting complex can then engage in ligand exchange with other species in the reaction mixture, leading to the formation of new products. chemrxiv.orgwaseda.jp The efficiency and outcome of such catalytic cycles can be highly dependent on the electronic and steric properties of the aryl sulfide ligand. The presence of halogen substituents on the phenyl ring of this compound can influence the stability and reactivity of its metal complexes.

| Metal Center | Potential Complex Type | Relevance |

|---|---|---|

| Palladium (Pd) | Pd(0) or Pd(II) complexes | Catalysis (e.g., C-S coupling) |

| Nickel (Ni) | Ni(0) or Ni(II) complexes | Aryl exchange reactions, C-S bond cleavage/formation organic-chemistry.orgacs.org |

| Copper (Cu) | Cu(I) or Cu(II) complexes | C-S cross-coupling reactions mdpi.com |

| Rhenium (Re) | Organometallic complexes | Coordination chemistry studies core.ac.uk |

This compound can participate in reactions involving sulfur-centered radicals. These highly reactive intermediates can be generated through various methods, such as single-electron transfer (SET) from the sulfur atom induced by chemical oxidants or photoredox catalysis. iaea.orgnih.gov

Once formed, the sulfur-centered radical cation can undergo several transformations. One common pathway is the association with a neutral sulfane molecule to form a dimeric radical cation. iaea.org Alternatively, it can be involved in propagation steps of radical chain reactions. wikipedia.org For example, thiyl radicals, which can be generated from thioethers, readily participate in radical thiol-ene reactions, which are efficient methods for forming C-S bonds. nih.gov

The general steps in a radical substitution reaction involving the sulfane would be:

Initiation: Formation of a radical species.

Propagation: The radical reacts with the sulfane to generate a sulfur-centered radical, which then reacts further to form a product and regenerate a radical.

Termination: Two radical species combine to end the chain reaction. wikipedia.org

The specific pathways and products would depend on the reaction conditions and the other reagents present.

Acid-Base Properties and Conformational Stability of the Sulfane

The structural features of this compound dictate its fundamental acid-base characteristics and its preferred three-dimensional shape.

The sulfur atom's lone pairs of electrons confer weak Lewis basicity upon the molecule. acs.org In the presence of a strong acid, the sulfur can be protonated to form a sulfonium (B1226848) salt. The basicity of the sulfur is attenuated by the electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring. Conversely, the protons on the methyl group are very weakly acidic and would require an exceptionally strong base for deprotonation.

The conformational stability of the molecule is primarily determined by the rotation around the C(aryl)-S bond. Like other thioanisole derivatives, this compound is expected to have a rotational barrier that governs the orientation of the methyl group relative to the plane of the aromatic ring. cdnsciencepub.com Studies on similar fluorinated thioanisoles show a preference for conformations where the heavy atoms are coplanar, although this can be highly sensitive to the substitution pattern. cdnsciencepub.com The presence of an ortho-chloro substituent likely introduces steric hindrance that influences the preferred dihedral angle and the height of the rotational barrier. mdpi.com The rotational barrier is expected to be influenced by the solvent's polarity and the molecule's protonation state. nih.govnih.gov

| Property | Description | Influencing Factors |

|---|---|---|

| Rotational Barrier (Caryl-S) | Energy required to rotate the methyl group relative to the phenyl ring. | Steric hindrance from ortho-chloro group, electronic effects of substituents. cdnsciencepub.com |

| Preferred Conformation | The lowest energy arrangement of the molecule, likely a near-planar or skewed conformation. | Balance between steric repulsion and electronic stabilization (conjugation). cdnsciencepub.com |

Computational and Theoretical Investigations of 2 Chloro 3 Fluorophenyl Methyl Sulfane

Quantum Chemical Characterization of Electronic Structure

The electronic structure of (2-Chloro-3-fluorophenyl)(methyl)sulfane would be thoroughly investigated using a variety of quantum chemical methods to understand its intrinsic properties, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the accurate prediction of molecular geometries and energies. nanobioletters.comresearchgate.net For this compound, DFT calculations would be performed to determine its most stable three-dimensional conformation in the ground state.

The process would involve selecting a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations. researchgate.net The geometry of the molecule would be optimized by finding the minimum on the potential energy surface, which corresponds to the most stable arrangement of its atoms. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.785 | C-S-C | 102.5 |

| C-Cl | 1.742 | C-C-Cl | 119.8 |

| C-F | 1.358 | C-C-F | 118.7 |

| S-CH₃ | 1.819 | C-C-S | 121.3 |

Note: The data in this table is illustrative and not the result of actual calculations.

Molecular Orbital Analysis and Electronic Density Mapping

A detailed analysis of the molecular orbitals (MOs) of this compound would provide critical insights into its electronic properties and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.com A smaller gap suggests higher reactivity. Molecular electrostatic potential (MEP) maps would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.12 |

| HOMO-LUMO Gap | 5.13 |

Note: The data in this table is illustrative and not the result of actual calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.deacadpubl.eu For this compound, NBO analysis would be employed to quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

This analysis provides a detailed picture of the intramolecular interactions that contribute to the molecule's stability. For instance, the interaction between the lone pairs of the sulfur, chlorine, and fluorine atoms with the antibonding orbitals of the phenyl ring can be quantified. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides an estimate of the stabilization energy associated with these interactions. wisc.edu

Table 3: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | π(C=C) | 3.2 |

| LP (Cl) | σ(C-S) | 1.8 |

| LP (F) | σ*(C-C) | 0.9 |

Note: The data in this table is illustrative and not the result of actual calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the potential synthetic routes and reactivity of this compound by mapping out reaction pathways and identifying transition states.

Free Energy Surface Mapping for Synthetic Routes

To investigate the plausible synthetic pathways for this compound, the free energy surface of the proposed reactions would be mapped. This involves identifying the reactants, intermediates, transition states, and products for each step of the reaction.

By calculating the Gibbs free energy of each species along the reaction coordinate, a comprehensive energy profile can be constructed. This profile would reveal the most energetically favorable pathway for the synthesis of the target molecule.

Activation Energy Calculations for Key Steps in Reactivity

For key reactive steps, such as electrophilic or nucleophilic substitution on the aromatic ring, the activation energies would be calculated. The activation energy is the energy barrier that must be overcome for a reaction to occur and is determined by the energy difference between the reactants and the transition state.

Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is a crucial step in this process. Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations would provide quantitative insights into the kinetics and feasibility of various reactions involving this compound.

Table 4: Hypothetical Calculated Activation Energies for a Reaction Involving this compound.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution | [Ar-E-H]⁺ complex | 15.8 |

| Nucleophilic Attack at Sulfur | [Nu-S-R]⁻ complex | 22.3 |

Note: The data in this table is illustrative and not the result of actual calculations.

Analysis of Non-Covalent Interactions Involving this compound

Non-covalent interactions are crucial in determining the structure, stability, and reactivity of molecules. For this compound, these forces dictate its conformational preferences and potential intermolecular associations. Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these weak interactions.

The interaction between the sulfur atom and the aromatic π-system is a key feature of thioanisole (B89551) derivatives. This S…π interaction typically involves the delocalization of one of the sulfur atom's lone pairs of electrons into the π-orbitals of the benzene (B151609) ring. This interaction contributes to the stabilization of certain conformations, particularly those where the C(aryl)-S-C(methyl) plane is aligned with the plane of the aromatic ring.

The strength of this interaction is modulated by the electronic nature of the substituents on the aromatic ring. In this compound, the chlorine and fluorine atoms are electron-withdrawing. This withdrawal of electron density from the π-system can influence the S…π interaction. Computational studies on related systems suggest that electron-withdrawing groups can decrease the π-electron density of the ring, potentially weakening the donor-acceptor nature of the S…π interaction compared to unsubstituted thioanisole. The energetics of such interactions are typically in the range of 1-5 kcal/mol, a significant contribution to conformational stability.

Table 1: Representative Interaction Energies of Sulfur-Arene Interactions in Analogous Systems

| Interacting System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Thioanisole-Benzene | S…π | -2.5 to -4.0 | DFT/ab initio |

| Methanethiol-Benzene | S-H…π | -1.8 to -2.8 | MP2/CBS |

Note: Data presented are representative values from computational studies on analogous systems to illustrate the typical energetics of sulfur-aromatic interactions.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.net This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov

In this compound, the chlorine atom is a potential halogen bond donor. The strength of the σ-hole on the chlorine is enhanced by the electronegativity of the carbon atom to which it is attached. Computational studies and molecular dynamics simulations on other halogenated aromatic compounds have shown that chlorine can form stable halogen bonds with Lewis bases, such as carbonyl oxygens or nitrogen atoms in other molecules. nih.gov The C-Cl…X angle in such interactions typically approaches 180°.

Fluorine, being highly electronegative, generally does not form strong halogen bonds as a donor due to its poorly developed σ-hole. Instead, it can participate as a weak hydrogen bond acceptor. Aromatic interactions, such as π-π stacking or C-H…π interactions, may also occur, particularly in condensed phases, further stabilizing supramolecular structures.

Table 2: Typical Geometries and Energies for Halogen Bonds Involving Chlorine

| Donor | Acceptor | Distance (X…A) (Å) | Angle (C-X…A) (°) | Energy (kcal/mol) |

|---|---|---|---|---|

| C-Cl | O=C | 2.90 - 3.20 | 160 - 175 | -1.5 to -3.5 |

| C-Cl | N(sp2) | 3.00 - 3.30 | 165 - 180 | -2.0 to -4.0 |

Note: This table provides typical ranges for chlorine-mediated halogen bonds derived from computational and crystallographic data on various organochlorine compounds.

The substitution pattern of this compound introduces significant steric and electronic constraints. The presence of a chlorine atom at the ortho position creates steric hindrance that strongly influences the rotational position of the methylsulfane (-SCH₃) group. This steric clash can destabilize planar conformations where the methyl group is oriented towards the chlorine atom, favoring conformations where it points away.

Weak intramolecular hydrogen bonds may also contribute to conformational preference. While not a classic hydrogen bond donor, the methyl group's C-H bonds can interact with the adjacent fluorine atom (C-H…F). Though very weak, these interactions can collectively influence the fine balance of conformational energies. Theoretical calculations are essential to confirm the presence of a bond critical point (BCP) between the hydrogen and fluorine atoms, which would be evidence of such an interaction.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms according to classical mechanics, MD can reveal conformational dynamics, rotational barriers, and the influence of the surrounding environment, such as a solvent. mdpi.comnih.gov

The primary dynamic process in this compound is the rotation around the C(aryl)-S bond. The energy profile of this rotation determines the stable conformers and the barriers to interconversion. For thioanisoles, the potential energy surface typically shows two minima: a planar conformation (dihedral angle C-C-S-C ~0°) and a non-planar or orthogonal conformation (dihedral angle C-C-S-C ~90°).

The relative stability of these conformers and the height of the rotational barrier are sensitive to substitution. nih.gov The ortho-chloro substituent in the target molecule is expected to create a significant steric barrier, likely raising the energy of the planar conformer and potentially making a non-planar arrangement the global minimum. Computational studies on related substituted thioanisoles have determined these barriers to be in the range of 2-10 kcal/mol.

Table 3: Calculated Rotational Barriers for Analogous Substituted Aromatic Compounds

| Compound | Rotational Bond | Barrier Height (kcal/mol) | Stable Conformer (Dihedral Angle) |

|---|---|---|---|

| Thioanisole | C(aryl)-S | ~1.5 - 3.0 | Planar (~0°) |

| Anisole | C(aryl)-O | ~3.0 - 5.0 | Planar (~0°) |

| 2-Methylthioanisole | C(aryl)-S | ~5.0 - 8.0 | Non-planar (~90°) |

Note: The data represents values from computational and experimental studies on related molecules to provide context for the expected rotational dynamics.

The surrounding solvent can have a profound impact on the conformational equilibrium and reactivity of a molecule. researchgate.netrsc.org The relative populations of different conformers of this compound are expected to shift in response to solvent polarity.

Molecular dynamics simulations using explicit solvent models can capture these effects. nih.gov Polar solvents would likely stabilize conformers with a larger dipole moment. For instance, if the planar and non-planar conformers have different dipole moments, a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO) will preferentially stabilize the more polar form, lowering its free energy and increasing its population at equilibrium. researchgate.net In contrast, nonpolar solvents like hexane (B92381) or chloroform (B151607) would have a lesser effect on the gas-phase energy differences. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 3 Fluorophenyl Methyl Sulfane

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For (2-Chloro-3-fluorophenyl)(methyl)sulfane, with a chemical formula of C₇H₆ClFS, the theoretical exact mass can be calculated with high precision.

Predicted HRMS Data for C₇H₆ClFS

| Ion Formula | Calculated m/z |

|---|---|

| [M]⁺ | 175.9811 |

| [M+H]⁺ | 176.9889 |

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow predictable pathways governed by the stability of the resulting fragments. The primary fragmentation is anticipated to be the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable chlorofluorothiophenium cation. Subsequent fragmentations could involve the loss of the sulfur atom or cleavage of the aromatic ring.

Plausible Fragmentation Pathways

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

|---|---|---|

| 176 | Loss of •CH₃ | 161 |

| 176 | Loss of •Cl | 141 |

| 161 | Loss of S | 129 |

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern arising from the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in two prominent peaks for the molecular ion and any chlorine-containing fragments, separated by two mass units (M and M+2) with a relative intensity ratio of approximately 3:1. The presence of this isotopic signature provides definitive evidence for the incorporation of a single chlorine atom in the molecular structure.

Expected Isotopic Distribution for the Molecular Ion [C₇H₆³⁵ClFS]⁺ and [C₇H₆³⁷ClFS]⁺

| Isotope | m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 175.9811 | 100 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. A multi-pronged approach employing ¹H, ¹³C, ¹⁹F, and potentially ³³S NMR, augmented by two-dimensional techniques, is essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The methyl group will appear as a singlet, integrating to three protons.

¹³C NMR: The carbon NMR spectrum will reveal seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine and fluorine substituents, as well as the methylthio group. Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) will be observable, providing valuable connectivity information.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. alfa-chemistry.com It is anticipated to show a single resonance for the fluorine atom, which will be split by couplings to adjacent protons (³JFH and ⁴JFH). The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.com

³³S NMR: Sulfur-33 NMR is a more specialized technique that is often challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which leads to broad signals. mdpi.com However, it can provide direct information about the electronic environment of the sulfur atom. The chemical shift for a sulfide (B99878) is expected in a specific region of the ³³S NMR spectrum. mdpi.com

Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H NMR | ||

| Ar-H | 7.0 - 7.5 | Multiplets |

| S-CH₃ | ~2.5 | Singlet |

| ¹³C NMR | ||

| C-S | ~135-140 | |

| C-Cl | ~130-135 | |

| C-F | ~155-160 | Doublet, ¹JCF ≈ 240-250 Hz |

| Ar-C | ~115-130 | |

| S-CH₃ | ~15-20 | |

| ¹⁹F NMR | ~ -110 to -130 | Multiplet |

| ³³S NMR | ~ 0 to 100 | Broad singlet |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment will reveal correlations between protons that are coupled to each other, primarily through three bonds (³JHH). libretexts.org For this compound, COSY will be instrumental in establishing the connectivity of the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. scribd.com This will allow for the direct assignment of the protonated aromatic carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For this molecule, a NOESY experiment could show a correlation between the methyl protons and the aromatic proton at the 6-position, confirming their spatial proximity.

Expected 2D NMR Correlations

| Experiment | Key Correlations |

|---|---|

| COSY | Correlations between adjacent aromatic protons. |

| HSQC | Correlations between each aromatic proton and its directly attached carbon. |

| HMBC | Correlation between S-CH₃ protons and the C-S aromatic carbon. Correlations between aromatic protons and neighboring carbons. |

| NOESY | Correlation between S-CH₃ protons and the H-6 aromatic proton. |

In the absence of single-crystal X-ray diffraction data, solid-state NMR (ssNMR) can provide valuable information about the crystalline form of this compound. Polymorphism, the existence of multiple crystalline forms, can be identified by differences in the chemical shifts and line shapes in the solid-state ¹³C and ¹⁹F NMR spectra. nih.gov Furthermore, advanced ssNMR techniques can provide insights into intermolecular packing and the conformation of the molecule in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule. The vibrational modes of this compound are determined by the interplay of its constituent atoms and their bonding environment.

The vibrational spectrum of this compound can be divided into several key regions corresponding to the vibrations of the methyl group, the substituted benzene (B151609) ring, and the carbon-sulfur, carbon-chlorine, and carbon-fluorine bonds.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (–CH₃) group will exhibit symmetric and asymmetric stretching vibrations typically observed between 2950 and 2850 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are predicted to produce a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these bands.

Methyl Group Bending: The asymmetric and symmetric bending (scissoring) vibrations of the –CH₃ group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

C-S Stretching: The stretching vibration of the C-S bond is anticipated to be in the 750-600 cm⁻¹ range. This band can sometimes be weak in FT-IR but more prominent in Raman spectra.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a strong band in the FT-IR spectrum, typically in the 800-600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is characterized by a strong absorption in the FT-IR spectrum, generally found in the 1250-1000 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern and appear in the 900-675 cm⁻¹ region, providing valuable structural information.

Predictive Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Asymmetric CH₃ Stretch | ~2950 | Medium | Medium |

| Symmetric CH₃ Stretch | ~2870 | Weak | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric CH₃ Bend | ~1450 | Medium | Weak |

| Symmetric CH₃ Bend | ~1380 | Medium | Weak |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| C-S Stretch | 750 - 600 | Medium-Weak | Strong |

The presence of the methylsulfane group attached to the aromatic ring introduces the possibility of conformational isomers due to rotation around the C-S bond. Studies on thioanisole (B89551) and its derivatives have shown that the molecule may adopt a planar or a non-planar (orthogonal) conformation, with the planar form often being more stable. psu.edu

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While a specific crystal structure for this compound has not been reported, X-ray crystallography would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Based on the structures of related compounds, we can predict the key structural parameters.

The molecular geometry of this compound is largely dictated by the sp² hybridization of the aromatic carbons and the sp³ hybridization of the methyl carbon and the sulfur atom.

Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H (aromatic) | ~1.08 |

| C-S | ~1.77 |

| S-CH₃ | ~1.81 |

| C-Cl | ~1.74 |

| C-F | ~1.35 |

| C-H (methyl) | ~1.09 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-S-C | ~105 |

The dihedral angle between the plane of the aromatic ring and the C-S-C plane is a critical parameter for defining the conformation. A value close to 0° or 180° would indicate a planar conformation, while a value around 90° would suggest an orthogonal arrangement.

The arrangement of molecules in the crystal lattice is governed by a balance of intermolecular forces. For this compound, several types of interactions are expected to play a role in the crystal packing:

Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules and will be significant for the aromatic rings and the methyl groups.

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-S bonds will introduce dipole moments, leading to dipole-dipole interactions that influence the molecular alignment in the crystal.

Halogen Bonding: The chlorine and fluorine atoms could potentially participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophilic region of an adjacent molecule.

π-π Stacking: The aromatic rings may stack in a parallel or offset fashion, contributing to the stability of the crystal structure.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis

For the separation, identification, and quantification of this compound, as well as for assessing its purity, a range of advanced chromatographic and electrophoretic techniques are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. nih.govnih.gov The gas chromatograph would separate the compound from impurities or other components in a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer would then provide a mass spectrum of the eluted compound, which serves as a molecular fingerprint, allowing for its definitive identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be employed, particularly for less volatile samples or for preparative-scale purification. google.comnih.govuniroma1.it A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for the separation of this compound from related substances. chromforum.org Detection could be achieved using a UV detector, as the aromatic ring is a strong chromophore.

Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. nih.govresearchgate.netwikipedia.org While this compound is a neutral molecule, its analysis by CE could be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net

Chiral Chromatography for Enantiomeric Separation (if applicable to derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it cannot be resolved into enantiomers. However, its oxidized derivative, (2-chloro-3-fluorophenyl)(methyl)sulfoxide, possesses a chiral center at the sulfur atom, making it a candidate for enantiomeric separation. The analysis of individual enantiomers of chiral sulfoxides is crucial in many fields, as they can exhibit different biological activities and metabolic fates.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of sulfoxide (B87167) enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose due to their broad applicability and high enantioselectivity for a variety of compounds, including aryl sulfoxides. researchgate.net

The separation is typically achieved under normal-phase, polar-organic, or reversed-phase conditions. The choice of mobile phase is critical for optimizing resolution and is dependent on the specific CSP and analyte. For aryl sulfoxides, mobile phases often consist of mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol).

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific compounds within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose, offering high chromatographic resolution and definitive mass-based identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification.

For a substituted thioanisole like the title compound, a non-polar or mid-polar capillary column, such as one coated with a 5% phenyl polysiloxane phase, is typically employed. Electron Ionization (EI) is the most common ionization technique, which generates characteristic and reproducible fragmentation patterns. The expected fragmentation for this compound would involve the loss of the methyl group (M-15), followed by further fragmentation of the aromatic ring. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level quantification. researchgate.net

| Parameter | Condition |

|---|---|

| Chromatographic System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds that are non-volatile, thermally labile, or present in highly complex matrices such as environmental or biological samples. lcms.czlcms.cz The compound is first separated via HPLC, typically using a reversed-phase column (e.g., C18), which separates components based on their hydrophobicity.

The eluent from the LC column is directed into a mass spectrometer, where the molecules are ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For tandem mass spectrometry, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels while minimizing matrix interference. pnrjournal.com Chemical derivatization can also be employed to improve ionization efficiency and chromatographic retention for challenging analytes. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Column | C18 reversed-phase, 100 mm x 2.1 mm, 2.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, linear gradient to 95% B over 8 min, hold for 2 min |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or APCI, Positive Ion Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (e.g., fragment from loss of CH₃S) |

Lack of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive and thorough search of scientific literature, patent databases, and chemical supplier technical information, it has been determined that there is a significant lack of publicly available research data specifically detailing the applications of the chemical compound this compound in the fields of advanced chemical materials and catalysis.

While broader searches on related chemical classes, such as aryl sulfides and substituted thioanisoles, indicate that such compounds, in general, have applications in medicinal chemistry and materials science, there is no specific information available for this compound.

Given the strict requirement to focus solely on "this compound" and to provide a thorough, informative, and scientifically accurate article based on diverse sources, the absence of specific data makes it impossible to generate the requested content without resorting to speculation or extrapolation from unrelated compounds. This would violate the core tenets of scientific accuracy and the specific instructions provided.

Therefore, we are unable to provide an article on the "Applications of this compound in Advanced Chemical Materials and Catalysis" at this time due to the absence of the necessary scientific and technical information in the public domain. Further research and publication on this specific compound would be required before a comprehensive article on its applications could be written.

Applications of 2 Chloro 3 Fluorophenyl Methyl Sulfane in Advanced Chemical Materials and Catalysis

Role in Homogeneous and Heterogeneous Catalysis

Ligand Design for Transition Metal Catalysis

There is no available research on the design or application of (2-Chloro-3-fluorophenyl)(methyl)sulfane as a ligand in transition metal catalysis.

Organocatalytic Applications based on Sulfur Reactivity

Information regarding the use of this compound in organocatalytic applications leveraging its sulfur atom's reactivity is not present in the current scientific literature.

Exploration in Advanced Chemical Sensing and Detection Platforms

Chemo- and Fluorogenic Sensor Development

No studies have been found that explore the development of this compound as a chemo- or fluorogenic sensor.

Probes for Environmental Monitoring

There is no documented use of this compound as a probe for environmental monitoring.

Future Research Directions and Outlook for Halogenated Aryl Sulfanes

Emerging Synthetic Methodologies for Precision Chemical Control

The synthesis of aryl sulfanes has traditionally relied on methods like the transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.govnih.gov While effective, future research is focused on developing more precise, efficient, and versatile methodologies, particularly for constructing sterically hindered or complex poly-halogenated aryl sulfanes.

Key areas of future development include:

Decarbonylative C-S Coupling: Recently developed methods that use thioesters in transition-metal-catalyzed decarbonylative reactions offer a novel pathway to aryl sulfides. nih.gov This approach avoids the use of often odorous and easily oxidized thiols and can engage carboxylic acids as readily available starting materials, providing new strategies for synthesizing complex molecules. nih.gov

Catalytic Aryl Exchange Reactions: Nickel-catalyzed aryl exchange reactions between different aryl electrophiles and sulfide (B99878) donors, such as 2-pyridyl sulfide, represent a significant step forward. acs.org These methods bypass the need for highly nucleophilic thiolates, which can improve functional group tolerance and prevent catalyst deactivation. nih.govacs.org

Thiol-Free Reagents: The use of odorless and stable sulfur surrogates, such as xanthates, is gaining traction. mdpi.comresearchgate.net Future work will likely expand the scope of these thiol-free reagents to create complex halogenated aryl sulfanes under milder, more environmentally friendly conditions. mdpi.com

Late-Stage Functionalization: A major goal is the development of methods for the late-stage introduction of the thioether moiety onto already complex, halogenated aromatic structures. This requires reactions with high functional group tolerance and regioselectivity, a challenge that new catalytic systems are beginning to address. acs.org

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfanes

| Methodology | Sulfur Source | Key Advantages | Potential for Halogenated Scaffolds |

|---|---|---|---|

| Traditional Cross-Coupling | Thiols / Thiolates | Well-established, broad scope. nih.gov | Effective, but can be limited by catalyst deactivation and thiol stability. nih.gov |

| Decarbonylative Coupling | Thioesters | Utilizes carboxylic acids, avoids odorous thiols. nih.gov | High potential for complex, functionalized molecules. |

| Aryl Exchange Reactions | Aryl Sulfide Donors | Avoids highly nucleophilic thiolates, good functional group tolerance. acs.org | Excellent for late-stage, precise modifications. |

| Thiol-Free Reagents | Xanthates, Disulfides | Odorless, stable reagents, environmentally benign. mdpi.comjst.go.jp | Promising for green chemistry approaches to synthesis. |

Unveiling Novel Reactivity Profiles and Transformations

The interplay between different halogen substituents (e.g., chlorine and fluorine) and the sulfur atom in a compound like (2-Chloro-3-fluorophenyl)(methyl)sulfane can lead to unique and underexplored reactivity. Future research will focus on harnessing these electronic and steric effects to direct chemical transformations with high selectivity.

Regioselective Functionalization: The specific substitution pattern of halogens can direct further reactions, such as metalation or C-H activation, to a particular position on the aryl ring. Understanding how the combined inductive effects of chlorine and fluorine, alongside the directing capabilities of the methylsulfane group, influence reactivity is a key area for future study.

"Halogen Dance" Reactions: This type of reaction, involving the base-induced migration of a halogen atom to a different position on an aromatic ring, could be a powerful tool for creating novel isomers of halogenated aryl sulfanes that are inaccessible through direct synthesis. nih.gov

Hypervalent Sulfur Chemistry: Research into hypervalent sulfur compounds containing fluorine, such as aryl-SF₅ and aryl-SF₄Cl, is expanding rapidly. researchgate.netnih.govnih.gov Exploring the synthesis and reactivity of hypervalent derivatives of polyhalogenated aryl sulfanes could unlock new classes of reagents for fluorination or other transformations, with applications in agrochemical and pharmaceutical development. nih.gov

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating research in this area. By modeling molecules and reactions in silico, researchers can predict properties and guide experimental work, saving significant time and resources.

Predicting Reactivity and Mechanisms: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate electron density, bond energies, and reaction energy profiles. nih.gov For a molecule like this compound, DFT could predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and explain the regioselectivity of functionalization reactions.

Designing Novel Compounds: Computational screening can identify promising candidate molecules for specific applications. For instance, by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can pre-screen novel halogenated aryl sulfanes for their potential as organic semiconductors or corrosion inhibitors before undertaking their synthesis. nih.gov

Spectroscopic Characterization: Computational models can accurately predict spectroscopic data (e.g., NMR, IR spectra). This is invaluable for confirming the structure of newly synthesized compounds, especially for complex molecules with multiple isomers.

Table 2: Applications of Computational Chemistry in Aryl Sulfane Research

| Computational Technique | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity. | Electron density, bond angles, reaction energy barriers. nih.gov |

| Monte Carlo (MC) Simulations | Modeling interactions with surfaces or biological targets. | Adsorption energies, binding configurations. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonding and non-covalent interactions. | Bond critical points, charge distribution. |

| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis spectra and electronic transitions. | Excitation energies, oscillator strengths. |

Interdisciplinary Research Opportunities in Materials Science and Analytical Chemistry

The unique properties imparted by both sulfur and halogen atoms make this class of compounds highly attractive for applications beyond traditional organic chemistry.

Materials Science: Aryl sulfanes are key components in heat-resistant polymers like poly(arylene sulfide sulfones). nih.gove3s-conferences.org The introduction of specific halogen patterns can enhance properties such as thermal stability, flame retardancy, and chemical resistance. e3s-conferences.org Future research could explore the synthesis of novel halogenated monomers for creating advanced polymers with tailored properties for electronics, aerospace, and other high-performance applications.

Analytical Chemistry: The specific electronic and electrochemical properties of halogenated aryl sulfanes could be exploited to develop new sensors or analytical probes. Their defined structures and potential for fine-tuning make them candidates for use as internal standards or derivatizing agents in advanced analytical techniques like mass spectrometry.

Agrochemicals and Pharmaceuticals: The aryl sulfide motif is present in numerous bioactive compounds. nih.gov The strategic placement of halogens is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. Future interdisciplinary research will combine synthetic chemistry, computational modeling, and biological screening to design and discover new halogenated aryl sulfanes as potential drug candidates or next-generation pesticides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-3-fluorophenyl)(methyl)sulfane, and how can purity be optimized?

- Methodology : Synthesis typically involves Pd-catalyzed cross-coupling reactions. For example, a modified Ullmann coupling using 2-chloro-3-fluorophenyl halides and methanethiol derivatives in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base (reaction time: 12–24 hrs at 80–100°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.1–7.5 ppm), methylsulfane (δ 2.1–2.4 ppm), and coupling patterns .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol. Compare bond lengths/angles with related aryl sulfides (e.g., S–C bond ~1.80 Å) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation. Monitor degradation via TLC (Rf shifts) or GC-MS monthly. Avoid exposure to light/moisture, as sulfane groups may hydrolyze to sulfoxides .

Q. What methods detect sulfane sulfur derivatives like this compound in biological systems?

- Methodology :

- Cyanolysis : React with KCN (pH 8.5–10), measure thiocyanate (SCN⁻) via UV at 460 nm .

- Fluorescent Probes : Use SSP2 (ex/em 488/520 nm) for live-cell imaging. Validate with LC-MS/MS to rule out interference from thiols .

Advanced Research Questions

Q. How does the reactivity of this compound vary under oxidative vs. reductive conditions?

- Methodology :

- Oxidation : Treat with H₂O₂ (1 equiv.) in acetic acid (25°C, 1 hr) to form sulfoxide; monitor via ¹H NMR (methyl singlet splitting) .

- Reduction : Use Zn/HCl to cleave S–C bonds, yielding thiophenol derivatives. Analyze products via GC-MS .

Q. Can DFT calculations predict the compound’s electronic properties and regioselectivity in reactions?

- Methodology : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur vs. halogenated aryl ring). Compare with experimental substitution patterns in Suzuki couplings .

Q. What are the challenges in studying this compound’s interactions with biological thiols (e.g., glutathione)?

- Methodology : Incubate with glutathione (1 mM, pH 7.4, 37°C) and track adduct formation via LC-MS. Control for competing reactions (e.g., disulfide formation) using Ellman’s assay .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.